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Spectroscopic Profile of Dodecyl Gallate: A
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Introduction
Dodecyl gallate, the ester of dodecanol and gallic acid, is a widely utilized antioxidant and

preservative in the food, cosmetic, and pharmaceutical industries.[1] Its efficacy is intrinsically

linked to its chemical structure, which can be comprehensively elucidated through a

combination of spectroscopic techniques. This technical guide provides an in-depth analysis of

dodecyl gallate using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-

Visible (UV-Vis) spectroscopy. The document details the characteristic spectral data, outlines

the experimental protocols for obtaining this data, and illustrates the analytical workflow,

offering a complete reference for researchers and professionals in drug development and

material science.

Dodecyl gallate (IUPAC name: dodecyl 3,4,5-trihydroxybenzoate) has the chemical formula

C₁₉H₃₀O₅ and a molecular weight of 338.44 g/mol .[1][2] Its structure consists of a polar gallic

acid head and a nonpolar twelve-carbon aliphatic tail, rendering it soluble in fats and oils.[3]
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The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of dodecyl gallate.

Table 1: ¹H NMR Spectroscopic Data for Dodecyl Gallate
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.1 s 2H
Aromatic C-H

(Positions 2, 6)

~4.2 t 2H
-O-CH₂- (Ester

methylene)

~1.7 m 2H -O-CH₂-CH₂-

~1.2-1.4 m 18H
-(CH₂)₉- (Methylene

chain)

~0.9 t 3H
-CH₃ (Terminal

methyl)

Data sourced from spectral databases. Actual values may vary slightly based on solvent and

instrument.

Table 2: ¹³C NMR Spectroscopic Data for Dodecyl Gallate
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Chemical Shift (δ) ppm Assignment

~167 C=O (Ester carbonyl)

~146 Aromatic C-O (Positions 3, 5)

~138 Aromatic C-O (Position 4)

~121 Aromatic C-H (Position 1)

~109 Aromatic C-H (Positions 2, 6)

~65 -O-CH₂- (Ester methylene)

~32 Alkyl Chain Carbons

~29 Alkyl Chain Carbons

~26 Alkyl Chain Carbons

~23 Alkyl Chain Carbons

~14 -CH₃ (Terminal methyl)

Data sourced from spectral databases.[3] Actual values may vary slightly based on solvent and

instrument.

Table 3: IR Spectroscopic Data for Dodecyl Gallate
Wavenumber (cm⁻¹) Intensity Assignment

~3400-3500 Strong, Broad O-H Stretch (Phenolic)

~2850-2950 Strong C-H Stretch (Aliphatic)

~1700-1720 Strong C=O Stretch (Ester)

~1610 Medium C=C Stretch (Aromatic)

~1250 Strong C-O Stretch (Ester)

Data sourced from spectral databases.[3][4] The spectrum is typically acquired using a KBr

wafer technique.[3]
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Table 4: UV-Vis Spectroscopic Data for Dodecyl Gallate
λ_max (nm) Solvent Assignment

220, 276 Ethanol/Methanol
π → π* transitions in the

aromatic ring

Data sourced from spectral databases and chemical suppliers.[3][5]

Experimental Protocols
Detailed methodologies for the spectroscopic analysis of dodecyl gallate are provided below.

These protocols are generalized and may require optimization based on the specific

instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of dodecyl gallate.

Methodology:

Sample Preparation: Dissolve 5-10 mg of dodecyl gallate in approximately 0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid

overlapping signals with the analyte.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

chemical shift referencing (δ = 0.00 ppm).[6]

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better

signal resolution.

¹H NMR Acquisition:

Acquire the spectrum at room temperature.

Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and

a relaxation delay of 1-5 seconds.

The number of scans can range from 8 to 16 to achieve a good signal-to-noise ratio.
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¹³C NMR Acquisition:

Acquire the spectrum using proton decoupling to simplify the spectrum to singlets for each

unique carbon.

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural

abundance of the ¹³C isotope.[7]

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform. Phase and baseline correct the resulting spectrum and integrate the signals in the

¹H NMR spectrum.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in dodecyl gallate.

Methodology:

Sample Preparation (KBr Pellet Technique):

Grind a small amount (1-2 mg) of dry dodecyl gallate with approximately 100-200 mg of

dry potassium bromide (KBr) powder using an agate mortar and pestle.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and record the sample spectrum.

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Data Analysis: The resulting spectrum is a plot of transmittance versus wavenumber. Identify

the characteristic absorption bands corresponding to the functional groups in the molecule.

[8]
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Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To analyze the electronic transitions within the chromophores of dodecyl gallate.

Methodology:

Sample Preparation:

Prepare a stock solution of dodecyl gallate of known concentration in a UV-transparent

solvent, such as ethanol or methanol.[9]

Prepare a series of dilutions from the stock solution to determine the molar absorptivity.

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[10]

Data Acquisition:

Fill a quartz cuvette with the solvent to be used as a reference.

Fill a second quartz cuvette with the sample solution.

Scan the sample over a wavelength range of approximately 200-400 nm.

Data Analysis: The output is an absorbance spectrum. The wavelength of maximum

absorbance (λ_max) is a key characteristic. The concentration of an unknown sample can be

determined using the Beer-Lambert Law by creating a calibration curve from the standards.

Visualized Workflows and Relationships
The following diagrams, created using Graphviz, illustrate the experimental workflow and the

logical relationships in the spectroscopic analysis of dodecyl gallate.
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Caption: Experimental workflow for the spectroscopic analysis of dodecyl gallate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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